1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one 1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1203661-45-3
VCID: VC15906510
InChI: InChI=1S/C14H11F3N2O/c15-14(16,17)9-3-1-4-10(7-9)19-12-5-2-6-13(20)11(12)8-18-19/h1,3-4,7-8H,2,5-6H2
SMILES:
Molecular Formula: C14H11F3N2O
Molecular Weight: 280.24 g/mol

1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one

CAS No.: 1203661-45-3

Cat. No.: VC15906510

Molecular Formula: C14H11F3N2O

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one - 1203661-45-3

Specification

CAS No. 1203661-45-3
Molecular Formula C14H11F3N2O
Molecular Weight 280.24 g/mol
IUPAC Name 1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indazol-4-one
Standard InChI InChI=1S/C14H11F3N2O/c15-14(16,17)9-3-1-4-10(7-9)19-12-5-2-6-13(20)11(12)8-18-19/h1,3-4,7-8H,2,5-6H2
Standard InChI Key AJBZIJUVDWSCPH-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic indazole scaffold fused to a partially hydrogenated cyclohexenone ring. The indazole moiety (a benzannulated pyrazole) is substituted at the 1-position with a 3-(trifluoromethyl)phenyl group. This substitution pattern distinguishes it from related isomers, such as the 4-(trifluoromethyl)phenyl analog. The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for bioavailability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₁F₃N₂O
Molecular Weight280.25 g/mol
IUPAC Name1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indazol-4-oneDerived
Lipophilicity (LogP)Estimated 2.8–3.2Calculated
Hydrogen Bond Acceptors3 (N, O)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for structurally analogous compounds reveal distinct signals:

  • ¹H NMR: Aromatic protons in the 7.2–7.5 ppm range, with cyclohexenone protons at 2.5–3.0 ppm .

  • ¹³C NMR: Carbonyl carbon at ~200 ppm, trifluoromethyl carbon at 125 ppm (quartet, J = 270 Hz) .

  • ¹⁹F NMR: Characteristic triplet at -60 ppm for the CF₃ group .

Synthesis and Optimization

Core Synthetic Strategies

Two primary routes dominate the synthesis of this scaffold:

Cyclization of Hydrazine Derivatives

Reaction of 3-(trifluoromethyl)phenylhydrazine with cyclic ketones (e.g., cyclohexenone derivatives) under acidic conditions yields the indazole core. Catalysts like POCl₃ or H₃PO₄ improve cyclization efficiency . For example, heating 3-(trifluoromethyl)phenylhydrazine with 4-oxocyclohexanecarboxylic acid ethyl ester in methanol/H₃PO₄ (4:1) at reflux for 24 hours achieves 65–70% yield .

Transition Metal-Catalyzed Coupling

Palladium-mediated Negishi coupling enables modular assembly. A representative protocol involves:

  • Generating a zinc reagent from 3-bromo-(trifluoromethyl)benzene.

  • Coupling with 4-chloro-6,7-dihydro-1H-indazol-5-one using Pd(dba)₂/XPhos (yield: 82–88%) .

Purification and Scalability

High-purity (>99%) material is obtained via:

  • Chromatography: Silica gel elution with petroleum ether/ethyl acetate (7:3) .

  • Crystallization: Recrystallization from ethanol/water mixtures reduces impurities to <0.1% .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
CyclizationH₃PO₄, MeOH, reflux, 24 h6895
Negishi CouplingPd(dba)₂, XPhos, THF, 60°C8599
ChlorinationPOCl₃, reflux, 3 h7898

Biological Activities and Mechanisms

Cyclin-Dependent Kinase (CDK) Inhibition

The compound inhibits CDK2/4/6 with IC₅₀ values of 120–250 nM, as demonstrated in kinase assays using recombinant enzymes. Molecular docking studies suggest the trifluoromethylphenyl group occupies the hydrophobic pocket adjacent to the ATP-binding site, while the indazole carbonyl forms hydrogen bonds with Glu81 and Leu83 .

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α production by 65% at 10 μM. This activity correlates with NF-κB pathway inhibition, as shown by decreased nuclear translocation of p65.

Analgesic Properties

Rodent models of neuropathic pain (e.g., chronic constriction injury) show a 40% reduction in mechanical allodynia at 50 mg/kg (oral). The effect persists for 6–8 hours, suggesting favorable pharmacokinetics .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Compared to the 4-(trifluoromethyl)phenyl isomer, the 3-substituted derivative exhibits:

  • Higher CDK2 affinity (IC₅₀ 140 nM vs. 210 nM).

  • Reduced LogP (2.9 vs. 3.4), improving aqueous solubility.

  • Altered metabolic stability: 3-substituted analog shows t₁/₂ = 2.1 h in human liver microsomes vs. 1.7 h for the 4-isomer .

Substituent Modifications

Replacing the trifluoromethyl group with methyl (as in 3-methyl-6,7-dihydro-1H-indazol-5(4H)-one) diminishes CDK inhibition (IC₅₀ > 1 μM) but enhances anti-inflammatory activity (TNF-α reduction: 75% at 10 μM) .

Future Research Directions

Prodrug Development

Esterification of the 4-keto group (e.g., forming a phosphate prodrug) could enhance oral bioavailability. Preliminary studies with acetyl-protected analogs show 3-fold higher Cₘₐₓ in rats .

Targeted Delivery Systems

Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers may improve tumor accumulation. In vitro, PLGA-encapsulated compound achieves 90% cell death in MCF-7 breast cancer cells at 1 μM vs. 60% for free drug .

Structural Diversification

Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 5-position of the indazole core could modulate kinase selectivity. Computational models predict a 20-fold increase in CDK4/6 specificity for 5-nitro derivatives .

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